DL-3-(4-Biphenyl)alanine hydrochloride
Overview
Description
DL-3-(4-Biphenyl)alanine hydrochloride is a synthetic amino acid derivative characterized by the presence of a biphenyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-3-(4-Biphenyl)alanine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl and alanine derivatives.
Coupling Reaction: The biphenyl group is introduced to the alanine backbone through a coupling reaction, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the coupling reaction under controlled conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: DL-3-(4-Biphenyl)alanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized under specific conditions, leading to the formation of biphenyl derivatives.
Reduction: Reduction reactions can modify the biphenyl group or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation Products: Biphenyl carboxylic acids or ketones.
Reduction Products: Reduced biphenyl derivatives or modified alanine structures.
Substitution Products: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
DL-3-(4-Biphenyl)alanine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in protein engineering and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and conductive polymers.
Mechanism of Action
The mechanism by which DL-3-(4-Biphenyl)alanine hydrochloride exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
DL-3-(4-Biphenyl)alanine hydrochloride can be compared with other biphenyl-containing amino acids and derivatives:
DL-3-(4-Biphenyl)glycine: Similar structure but with a glycine backbone, offering different reactivity and applications.
DL-3-(4-Biphenyl)valine: Contains a valine backbone, providing distinct steric and electronic properties.
DL-3-(4-Biphenyl)phenylalanine: Features a phenylalanine backbone, which may influence its biological activity and interactions.
Uniqueness: this compound is unique due to its specific combination of the biphenyl group and alanine backbone, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZSOLFZHJQIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457349 | |
Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-23-7 | |
Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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